

N1-acetyl-N2-formyl-5-methoxykynuramine quality control and purity assessment

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Compound of Interest

N1-acetyl-N2-formyl-5methoxykynuramine

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Technical Support Center: N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quality control and purity assessment of **N1-acetyl-N2-formyl-5-methoxykynuramine** (AFMK).

Frequently Asked Questions (FAQs)

1. What is N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)?

N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a primary metabolite of melatonin, formed through the oxidative cleavage of the indole ring. It is recognized for its potent antioxidant properties.[1] AFMK is a subject of interest in various research fields due to its potential roles in immunomodulation, anti-inflammatory processes, and neuroprotection.

2. How should I store and handle AFMK?

For optimal stability, AFMK should be stored under controlled conditions. The following table summarizes recommended storage conditions:



Storage Condition	Recommended Duration	
Solid (Powder) at -20°C	Up to 3 years	
Solid (Powder) at 4°C	Up to 2 years	
In Solvent at -80°C	Up to 6 months	
In Solvent at -20°C	Up to 1 month	

It is advisable to prepare solutions fresh and use them on the same day. If storage of solutions is necessary, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.

3. What are the common impurities associated with AFMK?

Impurities in AFMK can originate from the synthesis process or degradation. A common synthetic route involves the ozonolysis of melatonin. Potential impurities may include unreacted melatonin, N1-acetyl-5-methoxykynuramine (AMK) from deformylation, and other oxidation byproducts. The quality of melatonin supplements has been a concern, with studies revealing inconsistencies in labeled content and the presence of impurities.[2]

4. How can I assess the purity of my AFMK sample?

A multi-faceted approach is recommended for purity assessment, employing various analytical techniques:

- High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating AFMK from its potential impurities and degradation products.
- Mass Spectrometry (MS): LC-MS/MS can be used for sensitive and specific quantification and to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information and can help identify and quantify impurities with different chemical structures.

Troubleshooting Guides



HPLC Analysis

Issue: Poor peak shape (tailing, fronting, or splitting)

Possible Cause	Troubleshooting Step	
Column Overload	Dilute the sample and re-inject.	
Inappropriate Mobile Phase pH	Adjust the mobile phase pH to ensure AFMK is in a single ionic state.	
Column Contamination	Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.	
Sample Solvent Incompatibility	Dissolve the sample in the mobile phase or a weaker solvent.	
Column Degradation	Replace the column if performance does not improve after washing.	

Issue: Inconsistent Retention Times

Possible Cause	Troubleshooting Step	
Fluctuations in Mobile Phase Composition	Ensure proper mixing of mobile phase components and degas the solvents.	
Temperature Variations	Use a column oven to maintain a constant temperature.	
Pump Malfunction	Check the pump for leaks and ensure consistent flow rate.	
Column Equilibration	Ensure the column is adequately equilibrated with the mobile phase before each injection.	

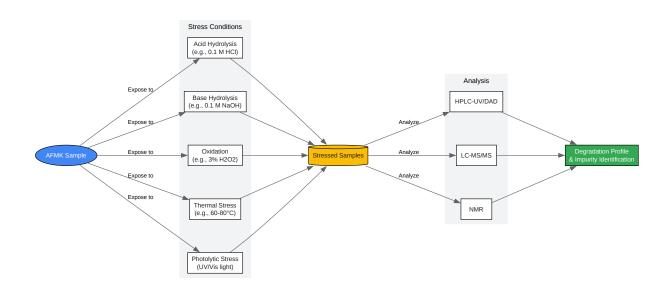
Sample Stability and Degradation

Issue: Appearance of unexpected peaks in the chromatogram over time



This often indicates degradation of the AFMK sample. Forced degradation studies can help identify potential degradation products and establish the stability-indicating nature of the analytical method.

Forced Degradation Workflow:



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Caption: Workflow for forced degradation studies of AFMK.



Experimental Protocols Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is a starting point for the analysis of AFMK and should be optimized for your specific instrumentation and requirements.

Chromatographic Conditions:

Parameter	Condition	
Column	C18, 4.6 x 250 mm, 5 µm particle size	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Gradient	5% to 95% B over 10 minutes	
Flow Rate	1.0 mL/min	
Detection	UV at 230 nm	
Injection Volume	10 μL	
Column Temperature	30°C	

Sample Preparation:

- Accurately weigh and dissolve the AFMK sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter the solution through a 0.45 μm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is intended for the sensitive quantification of AFMK in biological matrices and requires optimization and validation.



LC Conditions:

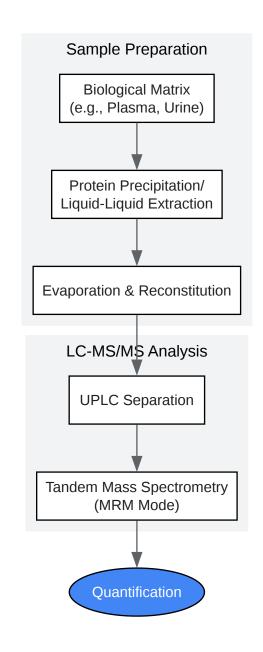
Parameter	Condition	
Column	UPLC BEH C18, 2.1 x 50 mm, 1.7 μm particle size[3]	
Mobile Phase A	0.1% Formic acid in Water[3]	
Mobile Phase B	0.1% Formic acid in Acetonitrile[3]	
Gradient	5% to 95% B over 10 minutes[3]	
Flow Rate	0.3 mL/min[3]	
Injection Volume	5 μL	

MS/MS Conditions (Triple Quadrupole):

Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transitions	To be determined by infusing a standard solution of AFMK to identify the precursor ion and optimize fragmentation for product ions.	
Source Temperature	120°C[3]	
Desolvation Temperature	350°C[3]	

LC-MS/MS Workflow:





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Caption: General workflow for AFMK quantification by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Sample Preparation:

 Dissolve approximately 5-10 mg of AFMK in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).



Acquisition Parameters:

- 1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, splitting patterns, and integration of the protons.
- 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.

Note: The exact chemical shifts will be dependent on the solvent used.

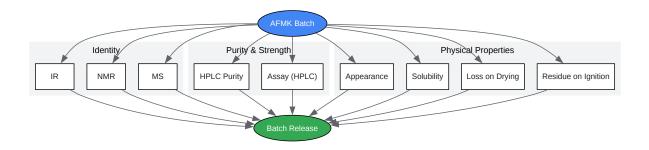
Quality Control Specifications

The following table provides a general set of specifications for AFMK quality control. These should be adapted based on the specific requirements of the application.

Test	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in DMSO and Methanol	Visual Inspection
Identification	Conforms to the structure	IR, 1H-NMR, MS
Purity (HPLC)	≥ 98.0%	HPLC
Assay (HPLC)	98.0% - 102.0%	HPLC
Loss on Drying	≤ 1.0%	TGA or Karl Fischer
Residue on Ignition	≤ 0.1%	USP <281>

Logical Relationship of Quality Control Tests:





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Caption: Relationship of QC tests for AFMK batch release.

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